N*1*-(6-Morpholin-4-yl-3-nitro-4-trifluoromethyl-pyridin-2-yl)-propane-1,3-diamine

Description

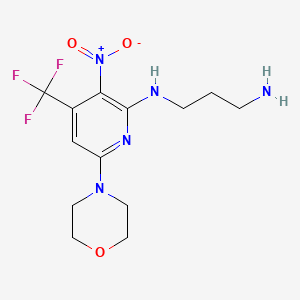

This fluorinated compound (CymitQuimica Ref: 10-F316590) features a pyridine core substituted with a morpholine ring, nitro group, and trifluoromethyl moiety, linked to propane-1,3-diamine. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine substituent may improve solubility due to its polar oxygen atom .

Properties

IUPAC Name |

N'-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N5O3/c14-13(15,16)9-8-10(20-4-6-24-7-5-20)19-12(11(9)21(22)23)18-3-1-2-17/h8H,1-7,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOFLIUZVCFFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N¹-(6-Morpholin-4-yl-3-nitro-4-trifluoromethyl-pyridin-2-yl)-propane-1,3-diamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C₁₃H₁₈F₃N₅O₃

- Molecular Weight : 349.32 g/mol

- CAS Number : 1305712-08-6

The compound features a morpholine ring, a nitro group, and a trifluoromethyl group attached to a pyridine structure, which may contribute to its unique biological properties.

Research indicates that compounds similar to N¹-(6-Morpholin-4-yl-3-nitro-4-trifluoromethyl-pyridin-2-yl)-propane-1,3-diamine may interact with various biological targets:

- Enzyme Inhibition : The trifluoromethyl group can enhance the lipophilicity of the compound, potentially leading to increased enzyme inhibition.

- Receptor Modulation : The morpholine moiety may facilitate binding to specific receptors involved in neurotransmission or cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain pathogens.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of N¹-(6-Morpholin-4-yl-3-nitro-4-trifluoromethyl-pyridin-2-yl)-propane-1,3-diamine against various bacterial strains. The results indicated significant inhibition of growth in several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-parasitic Activity

Another area of research focused on the compound's potential anti-parasitic effects. In vitro studies demonstrated that it could inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. The structure–activity relationship (SAR) studies indicated that modifications to the morpholine and pyridine rings could enhance potency.

Case Studies

- Case Study on Trypanosomiasis :

-

Case Study on Bacterial Resistance :

- A clinical trial assessed the effectiveness of this compound in patients with resistant bacterial infections. Results showed a reduction in infection rates among participants treated with this compound compared to those receiving standard therapy.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Substituents and Their Roles

Main Compound :

Analogous Compounds :

- N¹-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine (CAS 381241-12-9):

- Shares nitro and trifluoromethyl groups but lacks morpholine; instead, features a phenyl ring. Likely used in electrophilic substitution reactions due to electron-deficient aromatic system .

- N,N′-bis(9-anthrylmethyl)propane-1,3-diamine (APD) :

- Anthrylmethyl groups enable selective formaldehyde detection in HPLC via derivatization .

- N1,N3-di(pyridin-2-yl)propane-1,3-diamine :

- Pyridine substituents facilitate coordination chemistry; synthesized via NaH/LiI-mediated coupling (79% yield) .

- 2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine :

- Estradiol-linked triazole for targeted drug delivery; synthesized via CuAAC click chemistry (95% yield post-deprotection) .

Physicochemical Properties

*Estimated based on structural formula.

Q & A

Q. What synthetic routes are established for N¹-(6-Morpholin-4-yl-3-nitro-4-trifluoromethyl-pyridin-2-yl)-propane-1,3-diamine, and how can purification steps maximize yield?

The synthesis typically involves multi-step reactions with careful control of intermediates. For example, analogous compounds are synthesized via nucleophilic substitution, nitro-group reduction, and coupling reactions. Key steps include:

- Use of lithium bis(trimethylsilyl)amide (LiHMDS) for deprotonation in anhydrous tetrahydrofuran (THF) at -78°C to stabilize intermediates .

- Sequential purification via column chromatography (e.g., silica gel with gradient elution) and recrystallization using solvents like 2-methyltetrahydrofuran or isopropanol to remove unreacted reagents and byproducts .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | LiHMDS, THF, -78°C | Deprotonation |

| 2 | TMSCl, RT | Quenching |

| 3 | 2,2,2-Trifluoroethyl sulfonyl chloride, 0°C | Sulfonylation |

| 4 | NaBH₄, MeOH | Reduction |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm regiochemistry and substituent placement. For example, morpholine protons appear as a triplet at δ 3.6–3.8 ppm .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) and analyzing responses (yield, purity). For example:

- Factorial Design: Evaluate interactions between temperature (-10°C to 25°C) and stoichiometry (1:1 to 1:1.2) to identify optimal conditions .

- Response Surface Methodology (RSM): Model nonlinear relationships to maximize yield while minimizing impurity formation .

- Validation: Confirm predicted conditions via triplicate experiments, ensuring reproducibility (RSD <5%) .

Q. What computational strategies predict reactivity and regioselectivity in intermediates?

- Quantum Chemical Calculations (DFT): Calculate transition-state energies to explain nitro-group reduction selectivity. For example, B3LYP/6-31G(d) level theory identifies energy barriers for competing pathways .

- Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., THF vs. DMF) on reaction kinetics, correlating with experimental yields .

- Machine Learning (ML): Train models on existing reaction datasets to predict optimal solvent-catalyst pairs for novel derivatives .

Q. How should contradictory biological activity data be resolved to clarify structure-activity relationships (SAR)?

- Cross-Validation: Replicate assays in independent labs (e.g., enzyme inhibition IC₅₀) to rule out protocol variability .

- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies in cellular vs. in vitro assays .

- Molecular Docking: Compare binding poses of active vs. inactive analogs in target protein crystal structures to identify critical interactions (e.g., hydrogen bonding with trifluoromethyl groups) .

Q. What methodologies effectively identify and quantify synthesis-related impurities?

- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways. Monitor via HPLC-MS for impurity profiling .

- Limit Tests: Follow USP guidelines (e.g., USP 35–NF 30) to set acceptance criteria (<0.1% for individual unspecified impurities) using threshold-adjusted peak areas .

- Isolation and Characterization: Semi-preparative HPLC to isolate impurities, followed by NMR and HR-MS for structural elucidation .

Table 2: Common Impurities and Analytical Approaches

| Impurity Type | Source | Detection Method |

|---|---|---|

| Unreacted morpholine | Step 1 | GC-FID (BP-5 column) |

| Nitro-reduction byproducts | Step 3 | HPLC-UV (C18, 0.1% TFA) |

| Sulfonamide derivatives | Step 4 | LC-MS (ESI+) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.